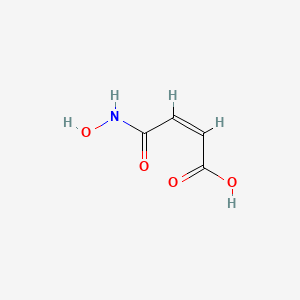

N-hydroxy-maleamic

Description

Structure

3D Structure

Properties

CAS No. |

4296-73-5 |

|---|---|

Molecular Formula |

C4H5NO4 |

Molecular Weight |

131.09 g/mol |

IUPAC Name |

(Z)-4-(hydroxyamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C4H5NO4/c6-3(5-9)1-2-4(7)8/h1-2,9H,(H,5,6)(H,7,8)/b2-1- |

InChI Key |

AJDJOIBQIDHDTG-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)NO |

Canonical SMILES |

C(=CC(=O)O)C(=O)NO |

Origin of Product |

United States |

Contextualization Within Maleamic Acid Chemistry and Its Derivatives

Maleamic acid and its derivatives are a class of organic compounds characterized by the presence of both a carboxylic acid and an amide group, which are typically formed from the reaction of maleic anhydride (B1165640) with an amine. researchgate.netjocpr.com These compounds serve as versatile precursors in organic synthesis, particularly in the preparation of maleimides and various polymers. researchgate.netresearchgate.net

The chemistry of maleamic acids is rich and varied, with research exploring their use in:

Polymer Science: Maleamic acid derivatives are utilized in the synthesis of water-soluble polymers and copolymers. researchgate.netepo.org For example, they can be copolymerized with monomers like vinyl acetate (B1210297) to create polymers with applications as dispersants. epo.org The aminolysis of styrene (B11656) and maleic anhydride copolymers also leads to water-soluble maleamic acid derivatives. researchgate.net Furthermore, N-substituted maleamic acids can be polymerized and subsequently dehydrated to form homopolymers and copolymers containing isoimide (B1223178) rings. researchgate.net

Bioconjugation: Maleimide (B117702) derivatives, often synthesized from maleamic acids, are widely used in bioconjugation due to their high reactivity and selectivity towards thiol groups in proteins like cysteine. researchgate.net

Smart Delivery Systems: Due to their pH-sensitive nature, maleamic acid derivatives have been investigated as linkers or "caging" groups in smart delivery systems. nih.govrsc.org The amide bond in these derivatives can be hydrolyzed under weakly acidic conditions, a property that is exploited for the controlled release of therapeutic agents. rsc.org

N-hydroxy-maleamic acid is a specific derivative where the substituent on the amide nitrogen is a hydroxyl group. This particular substitution introduces unique electronic and reactive properties compared to other N-substituted maleamic acids.

Significance of the N Hydroxy Functionality in Organic Chemistry

The N-hydroxy group (-NHOH) is a significant functional group in organic chemistry, imparting distinct characteristics to the molecules that contain it. wikipedia.org This functionality is found in a variety of bioactive molecules, including hydroxamic acids, amidoximes, and N-hydroxyureas. nih.gov

Key aspects of the N-hydroxy functionality include:

Chelating Properties: The N-hydroxy amide moiety, also known as a hydroxamic acid, is a powerful chelating agent for a wide range of metal ions. researchgate.net This property is fundamental to the biological activity of many N-hydroxy compounds and their applications in areas like metal ion separation. researchgate.netscispace.com

Reactivity: N-hydroxy compounds can exhibit unique reactivity. For instance, N-hydroxyphthalimide (NHPI) and its derivatives, which feature an N-hydroxy group adjacent to two carbonyl groups, are effective catalysts for C-H functionalization reactions through hydrogen atom transfer. acs.org

Biological Activity: The N-hydroxy group is a key pharmacophore in many biologically active compounds. It is found in molecules with antibiotic, antifungal, and other therapeutic properties. nih.govscispace.com

Structural Influence: In peptide chemistry, the introduction of N-hydroxy groups into the peptide backbone can significantly alter the conformational properties and stability of secondary structures like β-sheets. rsc.org

In the context of N-hydroxy-maleamic acid, the N-hydroxy group is expected to influence its acidity, nucleophilicity, and potential to act as a precursor for more complex structures.

Theoretical and Computational Chemistry Investigations of N Hydroxy Maleamic Species

Application of Quantum Mechanical Methods (e.g., PM3 Hamiltonian, CM1P, AMSOL)

Semi-empirical quantum mechanical methods offer a computationally efficient means to investigate the properties of molecules like N-hydroxy-maleamic acid. These methods use parameters derived from experimental data to simplify the complex equations of ab initio calculations, enabling rapid analysis of large molecules or numerous conformations.

The PM3 (Parametrization Method 3) Hamiltonian, for instance, is well-suited for determining the optimized geometry and heat of formation of this compound acid. gaussian.comuzh.ch This method, an advancement of the AM1 method, would involve defining a starting geometry for the molecule and then iteratively solving the Schrödinger equation with PM3 parameterization to find the lowest energy structure. gaussian.com Computational studies on related maleamic acids have utilized the PM3 Hamiltonian, often in conjunction with charge models like CM1P , to investigate reaction mechanisms, such as cyclodehydration. researchgate.net

The AMSOL program suite allows for the calculation of solvation energies by applying a generalized Born model. For this compound acid, using AMSOL in conjunction with a semi-empirical Hamiltonian like PM3 would enable the prediction of its behavior in different solvents, providing insight into its solubility and the influence of the solvent on conformational preferences and reaction barriers.

Table 1: Illustrative Geometrical Parameters for cis-N-hydroxy-maleamic acid Calculated by a Semi-Empirical Method (e.g., PM3)

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths | ||

| C=O (Carboxyl) | ~1.22 Å | |

| C-OH (Carboxyl) | ~1.36 Å | |

| C=O (Amide) | ~1.24 Å | |

| N-OH (Hydroxylamine) | ~1.40 Å | |

| C=C | ~1.34 Å | |

| Bond Angles | ||

| O=C-C | ~125° | |

| C-C=C | ~128° | |

| C-N-O | ~115° | |

| Dihedral Angle | ||

| HO-C-C=C | ~180° (for planarity) | |

| Note: This table presents hypothetical, yet chemically reasonable, data to illustrate the typical output of a PM3 geometry optimization. Actual values would require a specific calculation. |

Density Functional Theory (DFT) Analyses of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is ideal for studying organic molecules. journalssystem.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov

For this compound acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, can provide highly accurate predictions of its geometric and electronic properties. lew.ro Studies on related hydroxamic and maleamic acids have successfully used DFT to analyze vibrational frequencies, atomic charges, and reaction energetics. nih.govlew.roscirp.orgworldscientific.com

Computational Elucidation of Reaction Mechanisms and Transition State Structures

DFT is particularly powerful for mapping out reaction pathways. For this compound acid, a key potential reaction is its cyclodehydration to form the corresponding N-hydroxy-maleimide or isomaleimide. Computational studies on other N-substituted maleamic acids have shown this reaction can proceed through a mixed anhydride (B1165640) intermediate. lew.ro

Using DFT, one could model this process for this compound acid by:

Optimizing the geometries of the reactant, potential intermediates, transition states, and products.

Performing a transition state search (e.g., using methods like Berny optimization) to locate the highest energy point along the reaction coordinate.

Calculating the vibrational frequencies to confirm that the reactant, intermediates, and products are true minima (zero imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency). lew.ro

This analysis would yield the activation energies for each step, allowing for the determination of whether the maleimide (B117702) or isomaleimide product is kinetically or thermodynamically favored. lew.roresearchgate.net

Analysis of Electronic Structures and Molecular Orbitals (e.g., Frontier Molecular Orbitals like HOMO-LUMO)

The electronic character of this compound acid dictates its reactivity. DFT calculations provide detailed information about the molecule's electronic structure, including the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. bibliotekanauki.pl For this compound acid, the HOMO would likely be localized on the π-system of the double bond and the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be centered on the antibonding π* orbitals of the carbonyl groups and the C=C bond. This analysis helps predict sites susceptible to nucleophilic or electrophilic attack. journalssystem.com

Conformational Analysis and Molecular Geometry Optimization

This compound acid can exist in different conformations due to rotation around its single bonds (e.g., C-C, C-N, N-O bonds). The cis and trans isomers with respect to the C=C bond are distinct, with the cis isomer (derived from maleic anhydride) being the focus of most studies on related systems. Within the cis isomer, rotation around the C-N bond can lead to different conformers.

DFT-based geometry optimization can be used to find the most stable conformer. lew.ro This involves calculating the energy of various starting geometries and identifying the structure with the lowest electronic energy. Intramolecular hydrogen bonding, for instance between the amide N-H and the carboxyl group or between the N-OH and a carbonyl oxygen, can significantly influence conformational stability. DFT studies on similar hydroxamic acids have identified the Z-amide form as being the most stable due to such interactions. journalssystem.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.gov MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a set of parameters known as a force field. acs.org

An MD simulation of this compound acid, typically in a solvent like water, would involve:

Placing the molecule in a simulation box filled with solvent molecules.

Assigning initial velocities to all atoms.

Solving Newton's equations of motion iteratively for each atom over a series of very short time steps (femtoseconds).

This simulation would trace the trajectory of the molecule, revealing its conformational flexibility, solvent interactions (e.g., hydrogen bonding with water), and diffusion characteristics. acs.orgrsc.org Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which is crucial for predicting its properties in solution. tandfonline.com

Computational Prediction of Reactivity and Selectivity in this compound Acid Systems

By integrating the findings from quantum mechanics and DFT, a comprehensive picture of the reactivity and selectivity of this compound acid can be constructed. For example, DFT calculations can predict the relative energies of different reaction pathways, such as the cyclization to form either a five-membered isomaleimide or a six-membered imide ring.

The selectivity can be rationalized by examining the calculated activation barriers and the stability of the transition states. Computational studies on the cyclodehydration of other maleamic acids have shown that the formation of isomaleimide is often kinetically favored, while the maleimide is the thermodynamic product. lew.roresearchgate.net The electronic effects of the N-hydroxy group would be critical in determining these outcomes. The presence of the hydroxyl group on the nitrogen atom can electronically influence the nucleophilicity of the nitrogen, potentially altering the reaction barriers compared to N-alkyl or N-aryl maleamic acids. acs.org

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound acid

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | cis-N-hydroxy-maleamic acid | 0.0 |

| TS1 | Transition state for isomaleimide formation | +25.5 |

| Product 1 | N-hydroxy-isomaleimide | -5.2 |

| TS2 | Transition state for maleimide formation | +30.1 |

| Product 2 | N-hydroxy-maleimide | -10.8 |

| Note: This table presents a hypothetical energy profile to illustrate how DFT can be used to compare reaction pathways. The values indicate that isomaleimide formation is kinetically favored (lower barrier), while maleimide formation is thermodynamically favored (more stable product). |

Advanced Analytical Techniques in the Characterization of N Hydroxy Maleamic Compounds

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable tools for the detailed characterization of N-hydroxy-maleamic compounds. They provide critical information regarding the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of this compound acid, the olefinic protons typically appear as a singlet in the chemical shift range of 6.2-6.4 ppm in solvents like D₂O and DMSO-d₆. bipm.org The exact position of this resonance can be influenced by factors such as the solvent, temperature, pH, and concentration. bipm.org For substituted this compound acid derivatives, the proton signals will vary depending on the nature and position of the substituents. For instance, in N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid, the aromatic protons appear as multiplets in the range of 6.50-7.2 ppm in DMSO-d₆. romjist.ro

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-hydroxyglutaric acid, a related compound, the chemical shifts for the five carbons were observed at 183.5 (C5), 181.8 (C1), 72.6 (C2), 34.4 (C4), and 31.6 (C3) ppm in D₂O at pH 10. nih.gov The carbonyl carbons of the carboxylic acid and amide groups in this compound acid are expected to resonate at the downfield end of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure of this compound compounds.

Table 1: Representative ¹H NMR Data

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| Maleic Acid | D₂O | 6.4 (s, 2H) | Olefinic Protons | bipm.org |

| Maleic Acid | DMSO-d₆ | 6.2 (s, 2H) | Olefinic Protons | bipm.org |

| N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid | DMSO-d₆ | 6.50 (s, 2H), 6.65 (s, 2H), 6.8 (s, 2H), 7.2 (m, 3H) | Aromatic and Olefinic Protons | romjist.ro |

Table 2: Representative ¹³C NMR Data

| Compound | Solvent | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| 2-Hydroxyglutaric Acid | D₂O (pH 10) | 183.5, 181.8, 72.6, 34.4, 31.6 | C5, C1, C2, C4, C3 | nih.gov |

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound acid and its derivatives displays characteristic absorption bands corresponding to the various bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group (O-H) of the carboxylic acid and the N-hydroxy group. ucla.edu

N-H Stretch: The N-H stretch of the amide group typically appears in the 3500-3300 cm⁻¹ range. ucla.edu

C=O Stretch: Strong absorption bands for the carbonyl groups (C=O) of the carboxylic acid and amide are expected between 1730-1700 cm⁻¹ and 1670-1640 cm⁻¹, respectively. uc.edu

C=C Stretch: The carbon-carbon double bond (C=C) of the maleamic acid backbone usually shows an absorption in the 1680-1620 cm⁻¹ region. ucla.edu

For example, the IR spectrum of N-(3-hydroxy-4-carboxy-phenyl)-maleamic acid shows a broad band for the COOH group from 2900-3300 cm⁻¹. romjist.ro

Table 3: Characteristic IR Absorption Frequencies for this compound Acid

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 | Broad, Strong |

| Amide | N-H stretch | 3500 - 3300 | Medium |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |

| Amide | C=O stretch | 1670 - 1640 | Strong |

| Alkene | C=C stretch | 1680 - 1620 | Variable |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for the analysis of complex mixtures and the definitive identification of compounds.

LC-MS: Liquid Chromatography-Mass Spectrometry is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound acid. It allows for the separation of the compound from a mixture followed by its detection and molecular weight determination. icrisat.orgnih.gov The mass spectrum of maleamic acid has been observed in metabolomics studies, aiding in its identification in biological samples. researchgate.netsemanticscholar.org

GC-MS: Gas Chromatography-Mass Spectrometry can be used for the analysis of volatile derivatives of this compound acid. The mass spectrum of maleamic acid after derivatization with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) has been documented. massbank.eu The fragmentation pattern observed in the mass spectrum provides valuable structural information.

The exact mass of maleamic acid is 115.02694 g/mol . massbank.eu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores (light-absorbing groups). The double bond system in this compound acid acts as a chromophore.

The UV-Vis spectrum of maleamic acid and its derivatives typically shows absorption maxima in the UV region. researchgate.net The position and intensity of these absorptions can be influenced by the solvent polarity and the presence of substituents on the maleamic acid backbone. researchgate.net For instance, the introduction of an aromatic ring, as in N-phenylmaleamic acid, will significantly alter the UV-Vis spectrum. nist.gov Studies on related azo dyes have shown that the position of double bonds and the nature of substituents can cause shifts in the absorption maxima. academie-sciences.fr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound compounds from reaction mixtures and for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound acid and its derivatives, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. fda.gov.twnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the composition of the mobile phase (e.g., the ratio of an organic solvent like methanol (B129727) or acetonitrile (B52724) to an aqueous buffer), the retention time of this compound acid can be controlled to achieve effective separation from impurities. fda.gov.tw A photodiode array (PDA) detector is often used to monitor the elution, providing both quantitative data and UV-Vis spectral information for peak identification. fda.gov.tw This method has been successfully applied to the determination of maleic acid in various samples. fda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, the inherent polarity and low volatility of this compound acid, due to the presence of carboxylic acid and N-hydroxy amide functional groups, necessitate a chemical modification step known as derivatization prior to GC-MS analysis. sigmaaldrich.comresearchgate.net Derivatization aims to replace active hydrogen atoms in the molecule with less polar groups, thereby increasing volatility and improving chromatographic behavior. sigmaaldrich.comgcms.cz

Common derivatization strategies for compounds containing hydroxyl and carboxylic acid groups include silylation and acylation. gcms.czjfda-online.com Silylation involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, into the molecule. sigmaaldrich.comgcms.cz For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the -OH and -COOH groups of this compound acid into their corresponding silyl ethers and esters. sigmaaldrich.com These derivatives are significantly more volatile and less prone to adsorption within the GC system. gcms.cz

Acylation, another widely used technique, involves the introduction of an acyl group. jfda-online.com Acetic anhydride (B1165640), for example, can be used to form acetate (B1210297) esters and amides, which are also more amenable to GC analysis. mdpi.com The choice of derivatizing reagent depends on factors such as the specific functional groups present and the desired properties of the resulting derivative. gcms.cz

Once derivatized, the volatile this compound derivative is introduced into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, offering information about the molecular weight and fragmentation pattern of the derivative. This fragmentation data is invaluable for confirming the structure of the original this compound acid. For example, the loss of characteristic fragments can pinpoint the location of the derivatized functional groups. mdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy and Carboxylic Acids

| Derivatization Technique | Reagent | Functional Groups Targeted | Properties of Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2, -SH | Increased volatility, less polar |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -COOH, -NH2, -SH | More stable and less moisture-sensitive than TMS derivatives sigmaaldrich.com | |

| Acylation | Acetic Anhydride | -OH, -NH2 | Increased volatility |

| Trifluoroacetic Anhydride (TFAA) | -OH, -NH2 | Highly volatile, enhances detectability jfda-online.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound acid and its derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is fundamental to understanding the molecule's conformation and how it packs in a crystal lattice. nih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the exact molecular structure.

Studies on related N-substituted maleamic acids have revealed key structural features that are likely relevant to this compound acid. For instance, the presence of strong intramolecular hydrogen bonds is a common feature in maleamic acid derivatives. nih.gov In N-(carboxymethyl) maleamic acid, two intramolecular hydrogen bonds contribute to the planarity of the molecule. nih.gov Similar hydrogen bonding interactions involving the hydroxyl and amide groups would be expected in this compound acid, influencing its conformation.

The crystal structure of N-(dehydroabietyl)maleamic acid, determined by single-crystal X-ray diffraction, showed a monoclinic crystal system with the space group P2(1). researchgate.net Such detailed crystallographic data allows for the creation of a precise molecular model.

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2(1) researchgate.net |

| a (Å) | 12.075 researchgate.net |

| b (Å) | 10.377 researchgate.net |

| c (Å) | 17.840 researchgate.net |

| β (°) ** | 100.31 researchgate.net |

| V (ų) ** | 2198.5 |

This type of data provides the fundamental unit cell dimensions of the crystal, which is the basic repeating unit of the crystal lattice.

Application of In-Situ Analytical Techniques for Reaction Monitoring

In-situ analytical techniques are powerful tools for monitoring chemical reactions as they occur in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For the synthesis of this compound acid, which is often prepared from the reaction of maleic anhydride with hydroxylamine (B1172632), in-situ monitoring can be particularly valuable.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed for this purpose. These methods allow for the continuous or periodic analysis of the reaction mixture without the need for sample extraction, thus avoiding perturbation of the reaction system.

For example, the progress of the reaction between maleic anhydride and an amine can be followed by monitoring the disappearance of the characteristic anhydride carbonyl stretching frequencies and the appearance of the amide and carboxylic acid bands in the IR spectrum. In a study on the synthesis of N-(dehydroabietyl)maleamic acid, the structure was characterized using IR and NMR spectroscopy.

Similarly, ¹H NMR spectroscopy can be used to track the changes in the chemical environment of the protons as the reactants are converted into products. mdpi.com The integration of the signals corresponding to the reactants and products over time can be used to determine the reaction rate and identify any intermediate species that may form. For instance, the ring-opening of maleic anhydride by an amine to form the maleamic acid can be observed by the appearance of new signals in the NMR spectrum. mdpi.com

The synthesis of N-substituted maleamic acids is generally a straightforward process with high yields. google.com However, in-situ analysis can be crucial for optimizing reaction conditions, such as temperature and reaction time, to ensure the desired product is obtained with high purity and to understand potential side reactions, like the isomerization of maleamic acid derivatives. nih.gov For example, in the synthesis of cordatanine, the reaction of tryptamine (B22526) with methoxymaleic anhydride was monitored to yield the desired maleamic acid intermediate. acs.org

Advanced Research on N Hydroxy Maleamic Acid Derivatives and Analogs

Synthesis and Reactivity of N-Hydroxymaleimides

N-hydroxymaleimides are significant compounds in organic synthesis and polymer chemistry, often synthesized from their corresponding N-hydroxymaleamic acids. chemimpex.com The cyclization of N-substituted maleamic acids is a common route to produce N-substituted maleimides. epo.org However, the direct dehydration of N-hydroxymaleamic acid can be challenging. For instance, dehydration of O-substituted-N-hydroxymaleamic acids may lead to the formation of isoimides rather than the desired imides. rsc.org

To circumvent this, alternative strategies have been developed. One effective method involves a reverse Diels-Alder reaction. oup.com In this approach, N-substituted maleimide (B117702) adducts of furan (B31954) are prepared and then thermally decomposed to yield the target N-substituted maleimides. This method is particularly useful for preparing N-substituted maleimides that are otherwise difficult to obtain due to the preferential formation of isomaleimides during direct dehydration. oup.com Another successful synthesis route involves the thermolysis of alkyl and aryl carbonates of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide, which yields the corresponding N-maleimidyl carbonates. Subsequent treatment of the benzyl (B1604629) or phenyl carbonate with trifluoroacetic acid or by refluxing in methanol (B129727) affords N-hydroxymaleimide. rsc.orgrsc.org

The reactivity of N-hydroxymaleimides is notable for their ability to undergo conjugation reactions, particularly with biomolecules. They are known to form stable adducts with thiols, a property that is highly valuable in bioconjugation for creating targeted therapies and diagnostic agents. chemimpex.com The general process for synthesizing N-substituted maleimides from a primary amine and maleic anhydride (B1165640) first involves the formation of the N-substituted maleamic acid, which is then dehydrated. google.com This dehydration can be achieved using agents like acetic anhydride. google.com

A specific synthesis for N-hydroxymaleimide esters has been detailed involving N-hydroxymaleimide and a carboxylic acid (SuOH) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in a solvent mixture. researchgate.net Furthermore, the Diels-Alder reaction between N-hydroxymaleimides (like N-Hydroxymaleimide and N-(2-Hydroxyethyl)maleimide) and furfuryl alcohol has been studied to assess their potential in materials applications, with the reaction kinetics and thermodynamics being key parameters. mdpi.com

N-Hydroxy-Maleamic Acid as a Precursor to Polymeric Materials

This compound acid and its derivatives serve as crucial precursors for a variety of polymeric materials. google.com The typical pathway involves the initial formation of an N-substituted maleamic acid from a primary amine and maleic anhydride. google.comgoogle.com This maleamic acid is then converted to the corresponding N-substituted maleimide through a dehydration-cyclization reaction, often catalyzed by agents like acetic anhydride. google.com These maleimide monomers can then be polymerized. google.com

The resulting polymers, which contain imide rings, generally exhibit excellent thermal stability and chemical resistance. jocpr.com The synthesis of polymers containing both maleimide and other heterocyclic structures, such as 1,3,4-oxadiazole (B1194373), is a strategy to produce materials with high thermal stability. jocpr.com The process involves synthesizing N-[5-substituted-1,3,4-oxadiazole-2-yl]maleamic acids, dehydrating them to the corresponding maleimides, and then performing free-radical polymerization. jocpr.com

Additionally, N-(hydroxyphenyl) maleamic acids can be synthesized from aminophenols and maleic anhydride. kpi.ua These can then be converted to N-(hydroxyphenyl) maleimide monomers, which undergo free radical chain polymerization to yield high molecular weight polymers with good thermal stability. kpi.ua Polymeric materials can also be derived from N-(3-hydroxy phenyl) maleamic acid-formaldehyde resins, which can chelate with various metal ions.

Free Radical Polymerization of N-Substituted Maleimides (derived from maleamic acids)

N-substituted maleimides, derived from their corresponding maleamic acids, are readily polymerized via free-radical mechanisms. jocpr.com Despite the 1,2-disubstituted ethylene (B1197577) structure of the maleimide ring, both homopolymerization and copolymerization are possible. kpi.ua A common initiator for this type of polymerization is azobisisobutyronitrile (AIBN). google.comjocpr.com

The polymerization can be carried out under various conditions, such as in bulk, solution, or emulsion. google.com For example, N-substituted maleimide monomers with soy chains have been copolymerized with styrene (B11656) in toluene (B28343) using AIBN as the initiator. google.com Similarly, maleimides containing pendant 1,3,4-oxadiazole moieties have been polymerized in tetrahydrofuran (B95107) (THF) with AIBN at 80°C. jocpr.com

The properties of the resulting polymers are influenced by the N-substituents. For instance, radical polymerization of N-(2-alkoxycarbonylphenyl)maleimides has been studied to examine the effect of the alkyl groups on the reactivity and properties of the polymers. tandfonline.com The atom transfer radical copolymerization (ATRP) of functional N-substituted maleimides with styrene has also been investigated as a method for functionalizing linear polystyrene chains in specific regions. nih.gov This controlled radical process allows for the incorporation of one or two functional maleimide units per polymer chain. nih.gov

The photo-induced copolymerization of N-substituted maleimides with electron-donating monomers like vinyl ethers is another effective method. kpi.ua These systems can polymerize rapidly upon UV exposure, even without a photoinitiator, to form alternating copolymers. kpi.ua

Investigation of Polymerization Kinetics and Mechanisms

The kinetics of the polymerization of N-substituted maleimides have been a subject of detailed investigation. For the radical polymerization of N-(2-n-butoxycarbonylphenyl)maleimide (2BCPhMI), the rate of polymerization (Rp) was found to follow the equation Rp = k[2BCPhMI]0.84[MAIB]0.88, where MAIB is the initiator dimethyl 2,2'-azobis(isobutyrate). tandfonline.com This indicates a reaction order of less than one with respect to the monomer concentration.

In the anionic polymerization of N-substituted maleimides initiated by amines, the kinetics are dependent on temperature. researchgate.net At low temperatures (e.g., -75°C in dimethylformamide), the kinetics are first-order with respect to both the catalyst and the monomer. researchgate.net However, at room temperature, the kinetics become second-order with respect to the monomer. researchgate.net

For the photo-induced copolymerization of maleimide/vinyl ether mixtures, the reaction proceeds very quickly, reaching nearly 100% conversion in seconds, with both monomers being consumed at similar rates. kpi.ua The kinetics of N-phenylmaleimide (N-PMI) polymerization using Na₃PO₄ as a catalyst showed that the conversion rate increased with time, peaking in the first 90 minutes before declining, likely due to decreasing monomer concentration. al-kindipublisher.com

The mechanism of polymerization can also be influenced by the chosen method. In atom transfer radical copolymerization (ATRP) of N-substituted maleimides with styrene, the process is a controlled radical polymerization where cross-propagation is highly favored over homopolymerization. nih.gov This allows for the precise placement of functional maleimide units within the growing polymer chain. nih.gov

Table 1: Kinetic Data for Polymerization of N-Substituted Maleimides

| Polymerization System | Monomer(s) | Initiator/Catalyst | Key Kinetic Findings | Reference |

|---|---|---|---|---|

| Radical Polymerization | N-(2-n-butoxycarbonylphenyl)maleimide (2BCPhMI) | Dimethyl 2,2'-azobis(isobutyrate) (MAIB) | Rp = k[2BCPhMI]0.84[MAIB]0.88 | tandfonline.com |

| Anionic Polymerization | N-substituted maleimides (RMI) | Amines | First-order at low temp; Second-order at room temp. | researchgate.net |

| Photo-induced Copolymerization | Maleimide / Vinyl Ether | UV radiation | Reaches nearly 100% conversion in seconds. | kpi.ua |

| Catalytic Polymerization | N-phenylmaleimide (N-PMI) | Na₃PO₄ | Rate increased over the first 90 minutes. | al-kindipublisher.com |

Studies on Related N-Hydroxyamic Acids (e.g., N-hydroxyitaconamic acid)

Research has also extended to related N-hydroxyamic acids, such as N-hydroxyitaconamic acid. This compound serves as a precursor to N-hydroxyitaconimide. The synthesis of N-hydroxyitaconimide is achieved through the dehydration of N-hydroxyitaconamic acid using dicyclohexylcarbodiimide (DCC) as the dehydrating agent. rsc.orgrsc.org

The dehydration of substituted N-hydroxyitaconamic acids, such as N-acetoxy- and N-benzyloxy-itaconamic acids, with DCC can lead to the formation of iminofuranones, which can then be rearranged into the corresponding imides. rsc.orgrsc.org Interestingly, while the deacylation of N-acetoxymaleimide proved unsuccessful, the aminolysis of N-acetoxyitaconimide successfully yielded N-hydroxyitaconimide. rsc.orgrsc.org This highlights a key difference in reactivity between the maleimide and itaconimide systems. The exo-methylene group in itaconic acid derivatives is thought to favor imide formation due to greater conformational freedom. rsc.org

Reactivity of N-Oxy Radicals Derived from N-Hydroxymaleimides in Chemical Transformations

N-hydroxyimides, such as N-hydroxymaleimide and the more commonly studied N-hydroxyphthalimide (NHPI), can act as precursors to N-oxyl radicals. csic.esd-nb.info These radicals are highly effective catalysts in free-radical processes, particularly for the aerobic oxidation of various organic substrates. d-nb.info The N-oxyl radical, for example the phthalimide (B116566) N-oxyl (PINO) radical generated from NHPI, is the active species that initiates reactions by abstracting a hydrogen atom. csic.esd-nb.info

The mechanism involves the initial generation of the N-oxyl radical from the N-hydroxyimide. This radical then abstracts a hydrogen atom from a hydrocarbon substrate to form an alkyl radical. This alkyl radical is subsequently trapped by molecular oxygen, leading to oxygenated products. csic.es The reactivity of these N-hydroxyimides is closely linked to the bond dissociation energy (BDE) of the N-O-H bond. csic.es The generally accepted order of BDE for several N-hydroxyimides is NHNI > NHSI >> NHPI ~ NHMI, where a lower BDE facilitates the formation of the N-oxyl radical and enhances catalytic activity. csic.es

N-hydroxyphthalimide (NHPI) esters are also widely used as radical precursors due to their stability and versatile reactivity. nih.gov They can undergo a reductive decarboxylative fragmentation to generate a substrate radical. This process can be initiated under thermal, photochemical, or electrochemical conditions. nih.gov For example, a strong reducing agent can mediate a one-electron reduction of an NHPI ester, leading to a radical anion that fragments via N-O bond homolysis and decarboxylation to form a key alkyl radical. nih.gov These radicals can then participate in various chemical transformations, such as addition reactions to olefin acceptors. nih.gov The reactivity of the phthalimide N-oxyl radical (PINO) has been kinetically investigated in hydrogen atom transfer (HAT) reactions with various compounds, including phenols, demonstrating its role as an electrophilic radical. researchgate.net

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of N-substituted maleamic acids involves the reaction of maleic anhydride (B1165640) with an appropriate amine. wikipedia.org For N-hydroxy-maleamic acid, this would involve the reaction with hydroxylamine (B1172632). While effective, current research is focused on developing more efficient and selective synthetic methodologies.

A significant area of development is in the dehydration of N-substituted maleamic acids, including this compound acid, to yield cyclic products like isomaleimides and maleimides. researchgate.net The choice of dehydrating agent and reaction conditions is crucial for selectivity. For instance, the use of methanesulfonyl chloride has been reported for the rapid and selective generation of isomaleimides from various maleamic acid derivatives, often in good to excellent yields within minutes. researchgate.net This method has also been adapted for flow synthesis, drastically reducing reaction times to mere seconds. researchgate.net

Future research will likely focus on:

Catalytic Methods: Exploring novel catalysts to improve the efficiency and reduce the environmental impact of the synthesis of this compound acid and its subsequent cyclization.

Flow Chemistry: Further optimizing flow synthesis protocols to enable large-scale, continuous production with precise control over reaction parameters. researchgate.net

Stereoselective Syntheses: Developing methods for the stereoselective synthesis of substituted this compound acid derivatives, which could serve as precursors to chiral building blocks.

A comparison of different dehydrating agents used in the synthesis of related imides is presented in Table 1.

Table 1: Comparison of Dehydrating Agents for Maleamic Acid Cyclization

| Dehydrating Agent | Typical Reaction Conditions | Product Selectivity | Advantages |

|---|---|---|---|

| Acetic Anhydride | Heating | Often leads to maleimides (thermodynamic product) | Readily available, cost-effective |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Room temperature | Can yield isomaleimides or maleimides | Mild conditions |

| Methanesulfonyl Chloride/Triethylamine | < 15 min, low temperature | Highly selective for isomaleimides (kinetic product) | Rapid reaction, high yields, applicable to flow synthesis researchgate.net |

In-Depth Mechanistic Understanding of Complex this compound Acid Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound acid is crucial for controlling product outcomes and designing new reactions. Key transformations of interest include cyclodehydration, hydrolysis, and rearrangements.

The acid-catalyzed hydrolysis of maleamic acids is understood to proceed via intramolecular nucleophilic catalysis by the neighboring carboxylic acid group. researchgate.netresearchgate.net Computational studies on related N-alkylmaleamic acids have detailed a three-step mechanism: (1) proton transfer from the carboxylic acid to the amide carbonyl oxygen, (2) nucleophilic attack of the resulting carboxylate on the protonated carbonyl carbon to form a tetrahedral intermediate, and (3) breakdown of this intermediate. researchgate.net The rate-limiting step can depend on the specific reaction medium. researchgate.net

The cyclodehydration of N-substituted maleamic acids can lead to either the kinetic product, an isomaleimide, or the thermodynamic product, a maleimide (B117702). researchgate.net The presence of the N-hydroxy group is known to electronically influence the reactivity of the nitrogen atom, which can facilitate the formation of the isomaleimide. researchgate.net

Future mechanistic studies will likely involve:

Advanced Spectroscopic Techniques: Using in-situ spectroscopic methods to observe reactive intermediates and transition states.

Isotope Labeling Studies: Employing isotopic labeling to trace the pathways of atoms during complex transformations and rearrangements.

Kinetic Analysis: Performing detailed kinetic studies under various conditions to elucidate the factors controlling reaction rates and selectivity. nih.gov

Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational chemistry and experimental work is poised to accelerate discoveries in the field of this compound acid chemistry. rsc.org Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting the stability of intermediates, and understanding the electronic factors that govern reactivity. researchgate.net

For example, computational models have been used to study the cyclodehydration of maleamic acids, providing insights that complement experimental findings. acs.org The field of predictive chemistry, which leverages machine learning and artificial intelligence, is also emerging as a powerful approach to forecast reaction outcomes, optimize reaction conditions, and even discover new reactions. rsc.org By training models on existing reaction data, it may become possible to predict the most effective synthetic route to a desired this compound acid derivative or to anticipate its behavior in a given transformation. nih.gov

Key future directions include:

Developing Predictive Models: Creating robust QSAR (Quantitative Structure-Activity Relationship) and other predictive models for the reactivity and properties of this compound acid derivatives. nih.gov

High-Throughput Screening: Combining automated synthesis platforms with computational screening to rapidly evaluate new synthetic methodologies and novel derivatives.

Mechanism Elucidation: Using computational tools to map out complex potential energy surfaces and identify the most plausible reaction pathways for novel transformations of this compound acid.

Exploration of this compound Acid and its Derivatives in Advanced Chemical Synthesis as Key Intermediates

This compound acid and its cyclized derivatives, such as N-hydroxymaleimide, are valuable intermediates for the synthesis of more complex molecules. rsc.org Their utility stems from the multiple reactive sites that can be selectively functionalized. N-hydroxymaleimide, for instance, can be prepared from this compound acid precursors and is a key building block in its own right. rsc.org

The derivatives of maleamic acid are recognized as useful building blocks for various heterocycles and have applications as linkers in more complex molecular systems. nih.govjocpr.com The ability of the maleamic acid structure to undergo cyclization and other transformations makes it a versatile scaffold in organic synthesis.

Future research in this area is expected to explore:

Synthesis of Bioactive Molecules: Utilizing this compound acid derivatives as key intermediates in the synthesis of novel compounds with potential biological or pharmacological activity. researchgate.net

Polymer Chemistry: Investigating the incorporation of this compound acid moieties into polymers to create materials with tunable properties, such as pH-responsive hydrogels or degradable polymers. dss.go.th

The ongoing research into these frontiers promises to unlock the full potential of this compound acid as a versatile and valuable compound in modern chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.